molecular formula C22H21N5O B6043967 N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

Cat. No. B6043967
M. Wt: 371.4 g/mol
InChI Key: AZEIAIFUSXOLEX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of pyrazolo[1,5-a]pyrimidines, which are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . A microwave-assisted copper-catalyzed approach was developed using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .


Molecular Structure Analysis

The molecular formula of this compound is C22H21N5O . It’s a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .


Physical And Chemical Properties Analysis

The average mass of this compound is 371.435 Da and the monoisotopic mass is 371.174622 Da .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Antidiabetic and Antioxidant Actions

Given the diverse biological activities associated with indole derivatives, investigating our compound’s antidiabetic and antioxidant effects would be worthwhile.

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its anticancer therapeutic potential . The substantial expenses for developing and producing biologically privileged drugs are expected to create opportunities for producing hybrid molecule-based drugs .

properties

IUPAC Name

N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEIAIFUSXOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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